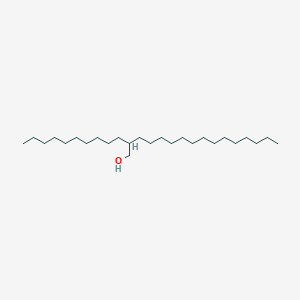
2-Decylhexadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylhexadecan-1-OL is a long-chain fatty alcohol with the molecular formula C28H58O. This compound is known for its unique structural properties and is used in various industrial and scientific applications. It is a white to almost white powder or lump at room temperature and has a melting point of approximately 35°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylhexadecan-1-OL typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of fatty acid methyl esters using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
R-COOCH3+H2→R-CH2OH+CH3OH
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The choice of catalyst, temperature, and pressure conditions are crucial for optimizing yield and purity. Common catalysts include nickel, palladium, or platinum supported on various substrates .
Análisis De Reacciones Químicas
Types of Reactions: 2-Decylhexadecan-1-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield hydrocarbons.
Substitution: It can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Decylhexadecanoic acid.
Reduction: Decylhexadecane.
Substitution: Decylhexadecanoate esters .
Aplicaciones Científicas De Investigación
2-Decylhexadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of amphiphilic glycosylamides and other complex molecules.
Biology: Acts as a surfactant in various biological assays and experiments.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifier in various formulations .
Mecanismo De Acción
The mechanism of action of 2-Decylhexadecan-1-OL primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different applications.
2-Dodecylhexadecan-1-OL: Another long-chain fatty alcohol with a slightly different structure and uses.
Uniqueness: 2-Decylhexadecan-1-OL is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its amphiphilic nature make it particularly valuable in both industrial and research settings .
Propiedades
Número CAS |
500103-28-6 |
|---|---|
Fórmula molecular |
C26H54O |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
2-decylhexadecan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26(25-27)23-21-19-17-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
Clave InChI |
YWDOIGHICICBLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
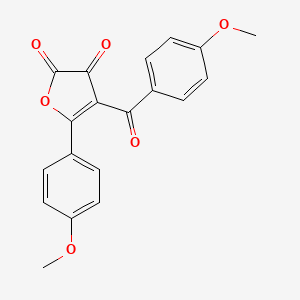
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

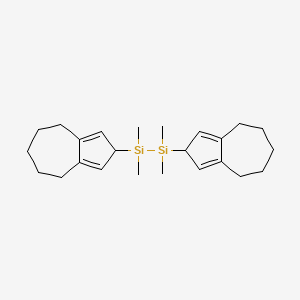
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
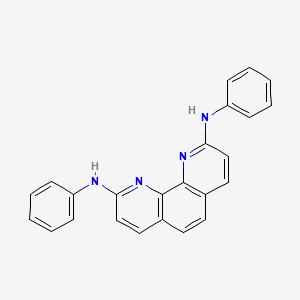
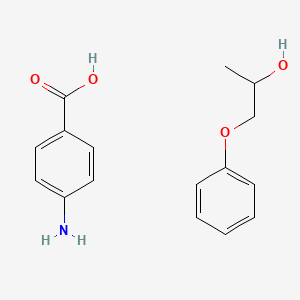
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
